molecular formula C16H19N3O5 B12039005 tert-Butyl 2-(1-(2-methoxy-2-oxoethyl)-2-oxoindolin-3-ylidene)hydrazinecarboxylate CAS No. 370855-03-1

tert-Butyl 2-(1-(2-methoxy-2-oxoethyl)-2-oxoindolin-3-ylidene)hydrazinecarboxylate

Cat. No.: B12039005
CAS No.: 370855-03-1
M. Wt: 333.34 g/mol
InChI Key: XZBTXORTJNXBTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 2-(1-(2-methoxy-2-oxoethyl)-2-oxoindolin-3-ylidene)hydrazinecarboxylate: is a complex organic compound with the molecular formula C16H19N3O5 . This compound is known for its unique structure, which includes a tert-butyl group, a methoxy-oxoethyl group, and an indolin-3-ylidene hydrazinecarboxylate moiety. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

The synthesis of tert-butyl 2-(1-(2-methoxy-2-oxoethyl)-2-oxoindolin-3-ylidene)hydrazinecarboxylate involves multiple steps. One common synthetic route includes the following steps:

    Formation of the indolin-3-ylidene hydrazinecarboxylate: This step involves the reaction of indole derivatives with hydrazinecarboxylate under specific conditions.

    Introduction of the methoxy-oxoethyl group: This step involves the reaction of the intermediate product with methoxy-oxoethyl reagents.

    Addition of the tert-butyl group:

The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Chemical Reactions Analysis

tert-Butyl 2-(1-(2-methoxy-2-oxoethyl)-2-oxoindolin-3-ylidene)hydrazinecarboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where specific functional groups are replaced with other groups using appropriate reagents and conditions.

Common reagents used in these reactions include organic solvents, acids, bases, and catalysts. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

tert-Butyl 2-(1-(2-methoxy-2-oxoethyl)-2-oxoindolin-3-ylidene)hydrazinecarboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antibacterial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of tert-butyl 2-(1-(2-methoxy-2-oxoethyl)-2-oxoindolin-3-ylidene)hydrazinecarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

tert-Butyl 2-(1-(2-methoxy-2-oxoethyl)-2-oxoindolin-3-ylidene)hydrazinecarboxylate can be compared with similar compounds such as:

  • tert-Butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
  • tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
  • tert-Butyl (2-ethoxy-2-oxoethyl)glycinate

These compounds share similar structural features but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

CAS No.

370855-03-1

Molecular Formula

C16H19N3O5

Molecular Weight

333.34 g/mol

IUPAC Name

methyl 2-[2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonyldiazenyl]indol-1-yl]acetate

InChI

InChI=1S/C16H19N3O5/c1-16(2,3)24-15(22)18-17-13-10-7-5-6-8-11(10)19(14(13)21)9-12(20)23-4/h5-8,21H,9H2,1-4H3

InChI Key

XZBTXORTJNXBTQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N=NC1=C(N(C2=CC=CC=C21)CC(=O)OC)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.